molecular formula C12H15FN2O B8366069 1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone

1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone

Cat. No. B8366069
M. Wt: 222.26 g/mol
InChI Key: DSRQUJJPIBGLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-(2-Fluoropyridin-3-yl)piperidin-1-yl)ethanone

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

1-[4-(2-fluoropyridin-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C12H15FN2O/c1-9(16)15-7-4-10(5-8-15)11-3-2-6-14-12(11)13/h2-3,6,10H,4-5,7-8H2,1H3

InChI Key

DSRQUJJPIBGLKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC(CC1)C2=C(N=CC=C2)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1-(4-(2-fluoropyridin-3-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone (0.14 g, 0.65 mmol), palladium hydroxide, 20 wt % pd (dry basis) on carbon, wet, degussa type e101 ne/w (91 mg, 0.13 mmol) and acetic acid, glacial (19 uL, 0.32 mmol) were suspended in THF (13 mL) in a pressure tube. The reaction mixture was hydrogenated at 50 psi for 5 h then filtered through a pad of celite and washed with THF. The filtrate was concentrated to give 1-(4-(2-fluoropyridin-3-yl)piperidin-1-yl)ethanone as clear oil.
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13 mL
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Synthesis routes and methods II

Procedure details

A 2 L Parr shaker bottle was charged with 1-(2-fluoro-5′,6′-dihydro-[3,4′-bipyridin]-1′(2′H)-yl)ethanone (see PREPARATION P14.1; 44.7 g, 0.203 mol), THF (600 mL), and palladium hydroxide on carbon, 20% wet type (22 g, 50 wt %). The bottle was purged three times with H2 and was shaken at room temperature under 50 psi of H2. At 1 hour, crude 1HNMR indicated full conversion (aliquot syringe filtered and concentrated). This reaction was filtered (along with another 44.7 g batch) through a CELITE® pad. The pad was washed with THF (2×250 mL). The filtrate was concentrated under vacuum to afford 88.5 g white solid (98% yield, >99% purity by LCMS, excellent purity by 1HNMR).
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600 mL
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98%

Synthesis routes and methods III

Procedure details

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